molecular formula C13H13NO2 B6327520 5-(Benzyloxy)-3-hydroxymethylpyridine CAS No. 875755-69-4

5-(Benzyloxy)-3-hydroxymethylpyridine

Cat. No. B6327520
M. Wt: 215.25 g/mol
InChI Key: SAOGVYSSIRYSAK-UHFFFAOYSA-N
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Description

“5-(Benzyloxy)-3-hydroxymethylpyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-3-hydroxymethylpyridine” would likely involve a pyridine ring with a benzyloxy group attached at the 5-position and a hydroxymethyl group at the 3-position .


Chemical Reactions Analysis

The chemical reactions of “5-(Benzyloxy)-3-hydroxymethylpyridine” would likely be influenced by the presence of the pyridine ring, which can participate in various chemical reactions . The benzyloxy and hydroxymethyl groups may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-3-hydroxymethylpyridine” would be influenced by the presence of the pyridine ring and the benzyloxy and hydroxymethyl groups .

Future Directions

The potential applications and future directions for “5-(Benzyloxy)-3-hydroxymethylpyridine” would likely depend on its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

(5-phenylmethoxypyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOGVYSSIRYSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-3-hydroxymethylpyridine

Synthesis routes and methods

Procedure details

To a stirring solution of 363 mg (1.49 mmol) of methyl 5-(benzyloxy)nicotinate in 10 mL of THF at 0° C. was added 141 mg (3.71 mmol) of LiAlH4. The ice bath was removed, and after 55 min., 20.5 mg of LiAlH4 was added. After 40 min., the reaction was quenched by adding successively 160 μL of H2O, 160 μL of 15% aqueous NaOH, and 480 μL of brine. Purification by flash silica gel chromatography (2 mL MeOH/100 mL CHCl3) provided 250 mg of (5-(benzyloxy)pyridin-3-yl)methanol (yellow oil) in 78% yield.
Quantity
363 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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